molecular formula C23H24O8 B1201837 beta-Peltatin A methyl ether CAS No. 23978-65-6

beta-Peltatin A methyl ether

Cat. No. B1201837
CAS RN: 23978-65-6
M. Wt: 428.4 g/mol
InChI Key: BFKORKXLSJUYSS-RQUSPXKASA-N
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Description

Beta-Peltatin A methyl ether is a lactone and a lignan.

Scientific Research Applications

Cytotoxic Activity

Beta-Peltatin A methyl ether has been identified as a compound with notable cytotoxic activity. This activity was observed in extracts from root cultures of Linum flavum, which contained significant levels of beta-Peltatin A methyl ether, contributing to the extract's cytotoxic properties (Berlin et al., 1986). Additionally, various cyclolignans, including beta-Peltatin A methyl ether, isolated from Juniperus sabina leaves, demonstrated antineoplastic and antiviral activities, particularly against certain cancer cell lines and viruses (San Feliciano et al., 1993).

Chemical Synthesis and Isolation

Studies have focused on the synthesis and isolation of beta-Peltatin A methyl ether. For instance, it was synthesized from desoxypodophyllotoxin, which is obtainable in large quantities from the seeds of Hernandia ovigera L. (Yamaguchi et al., 1984). Moreover, the compound was isolated from the stem bark of Bursera permollis, where it was identified as one of four cytotoxic lignans (Wickramaratne et al., 1995).

Enzymatic Studies

Enzymatic studies have been conducted to understand the biosynthesis of beta-Peltatin A methyl ether. For example, S-Adenosyl-L-methionine:beta-peltatin 6-O-methyltransferase was isolated from cell suspension cultures of Linum nodiflorum, which transfers a methyl group to beta-peltatin, forming beta-peltatin-A methylether, a key step in the biosynthesis of certain lignans (Kranz & Petersen, 2003).

Biotechnological Applications

The biotechnological applications of beta-Peltatin A methyl ether have been explored, particularly in the context of lignan production. In a review discussing the production of aryltetralin lignans from Linum species, beta-Peltatin A methyl ether was mentioned as a derivative involved in the synthesis of podophyllotoxin, a compound with strong cytotoxic and antiviral activities (Malik et al., 2014).

Anti-inflammatory Properties

Research has also indicated the anti-inflammatory properties of beta-Peltatin A methyl ether. An investigation into the leaf extract of Bursera simaruba identified beta-Peltatin A methyl ether as a component contributing to the plant's anti-inflammatory effects (Noguera et al., 2004).

properties

CAS RN

23978-65-6

Product Name

beta-Peltatin A methyl ether

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

(5aR,8aR,9R)-4-methoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C23H24O8/c1-25-15-6-11(7-16(26-2)21(15)28-4)18-13-8-17-22(31-10-30-17)20(27-3)14(13)5-12-9-29-23(24)19(12)18/h6-8,12,18-19H,5,9-10H2,1-4H3/t12-,18+,19-/m0/s1

InChI Key

BFKORKXLSJUYSS-RQUSPXKASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)OC)COC3=O

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC)COC3=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OC)COC3=O

Other CAS RN

38943-35-0
23978-65-6

synonyms

eta-peltatin A methyl ether
beta-peltatin-B-methyl ethe

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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